![molecular formula C16H12ClN3O2S B2404691 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide CAS No. 898415-06-0](/img/structure/B2404691.png)
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The presence of the oxadiazole ring in the structure contributes to its stability and reactivity, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol in the presence of sulfuric acid to produce methyl 4-chlorobenzoate . This intermediate is then converted to 4-chlorophenylhydrazide through hydrazination. The hydrazide is treated with cyanogen bromide in methanol to form 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine . Finally, the coupling reaction between this amine and 3-methylsulfanylbenzoyl chloride in the presence of a base such as sodium hydride in dry tetrahydrofuran (THF) yields the desired product .
Chemical Reactions Analysis
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of the oxadiazole ring to a more reduced form.
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or antitumor effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide can be compared with other oxadiazole derivatives such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound also exhibits antimicrobial activity but has a different sulfur-containing ring structure.
5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine: This intermediate in the synthesis of the target compound has similar biological activities but lacks the benzamide moiety.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-23-13-4-2-3-11(9-13)14(21)18-16-20-19-15(22-16)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYGHTNAXMSJFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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